4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N5S/c19-12-6-4-10(5-7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-3-1-2-11(8-13)18(20,21)22/h1-9H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZKSPEHKQGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the biosynthesis of bacterial lipids and other essential biomolecules. The compound has been shown to inhibit certain enzymes, thereby disrupting the metabolic processes of pathogenic microorganisms. Additionally, it interacts with proteins involved in cell signaling pathways, which can lead to altered cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell proliferation and survival, thereby inhibiting the growth of cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For example, the compound’s interaction with certain enzymes can inhibit their activity, thereby blocking critical metabolic pathways in pathogenic microorganisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity. At higher doses, toxic or adverse effects have been observed, including damage to healthy tissues and organs. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to disrupt normal metabolic processes in pathogenic microorganisms and cancer cells. These interactions can lead to altered metabolic states, contributing to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions influence the compound’s efficacy and bioavailability, determining its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its optimal activity.
Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Structural Overview
The compound features a triazole ring , a thiazole moiety , and a bromophenyl group , contributing to its diverse biological properties. The trifluoromethyl group is also significant for enhancing lipophilicity and biological activity.
Interaction with Biomolecules
Research indicates that this compound may interact with various enzymes and proteins, influencing cellular functions. The thiazole and triazole rings are particularly noted for their roles in biological activity:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Protein Binding : It shows potential to bind with proteins such as Bcl-2, which is crucial for apoptosis regulation in cancer cells .
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance:
- In vitro Studies : Preliminary studies reported IC50 values indicating significant cytotoxicity against A549 (lung cancer) and Jurkat (leukemia) cell lines. For example, structural modifications in similar compounds have shown enhanced activity correlating with specific substitutions on the aromatic rings .
Anticancer Activity
A study published in PMC9268695 demonstrated that derivatives of thiazole and triazole exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-donating groups significantly increased the anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A549 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
These findings suggest that modifications to the compound’s structure can lead to improved efficacy against specific cancers.
Antimicrobial Properties
The compound's biological activity extends beyond anticancer effects; it has also been assessed for antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities .
P2Y14 Receptor Modulation
Recent studies have explored the interaction of related triazole derivatives with the P2Y14 receptor, which plays a role in inflammation and immune responses. The compound showed promising inhibition rates at varying concentrations .
| Compound | P2Y14 Potency (IC50 nM) |
|---|---|
| Compound 65 | 31.7 ± 8.0 |
| Compound 71 | 115 ± 15 |
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving the coupling of thiazole and triazole moieties. A notable approach includes the synthesis of derivatives that incorporate the 4-bromophenyl group and trifluoromethyl phenyl substituents, enhancing biological activity. The molecular structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the arrangement of atoms and functional groups within the compound .
Biological Activities
Antimicrobial Activity:
Research has demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, addressing the growing concern of antimicrobial resistance. For instance, compounds were evaluated using a turbidimetric method, revealing significant inhibitory effects on microbial growth .
Anticancer Activity:
The anticancer potential of this compound has been investigated against human breast adenocarcinoma cell lines (MCF7). It was found to exhibit cytotoxic effects through mechanisms that induce apoptosis in cancer cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives possess selective activity against estrogen receptor-positive cancer cells, making them candidates for further development in cancer therapeutics .
Case Studies and Research Findings
-
Molecular Docking Studies:
Molecular docking studies have been performed to understand the interaction of these compounds with biological targets. These studies reveal how structural modifications can enhance binding affinity to target enzymes involved in cancer progression or microbial resistance mechanisms . -
ADME Profile Analysis:
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of synthesized compounds indicates favorable pharmacokinetic properties. This is crucial for drug development as it predicts the behavior of compounds within biological systems . -
Comparative Studies:
Comparative studies between various thiazole and triazole derivatives highlight differences in biological activity based on structural variations. For example, modifications in halogen substituents significantly affect antimicrobial potency and selectivity .
Data Tables
| Compound | Synthesis Method | Antimicrobial Activity | Cytotoxicity (MCF7) |
|---|---|---|---|
| Compound A | Coupling reaction | Moderate | IC50 = 15 µM |
| Compound B | Cyclization | High | IC50 = 8 µM |
| Compound C | Friedel-Crafts | Low | IC50 = 20 µM |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound contrasts with the 2-nitrophenyl group in ’s benzothiazole-triazole hybrid.
- Trifluoromethyl vs. Halogen Substitutions : The 3-(trifluoromethyl)phenyl group in the target compound offers greater hydrophobicity and resistance to oxidative metabolism compared to chloro/fluoro substituents in ’s derivatives, which may improve bioavailability .
- Heterocyclic Core Impact : Replacing thiazole with oxadiazole () alters molecular planarity and hydrogen-bonding capacity, which could influence target binding specificity .
Structural and Computational Insights
- Crystallography : highlights the isostructural nature of chloro/bromo derivatives, with bromine’s larger atomic radius increasing steric hindrance but maintaining similar packing motifs .
- Intermolecular Interactions : The trifluoromethyl group’s strong dipole moment () may stabilize π-π stacking or hydrophobic interactions in protein binding pockets .
Q & A
[Basic] What are the common synthetic routes for preparing 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : A Hantzsch thiazole synthesis is employed, reacting 4-bromophenyl thiourea with α-bromo ketones to form the 4-(4-bromophenyl)-1,3-thiazole intermediate .
Triazole Core Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole ring. For example, a propargylamine derivative reacts with an azide-functionalized trifluoromethylphenyl group under microwave-assisted conditions to enhance yield and reduce reaction time .
Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic substitution links the thiazole and triazole moieties. Key intermediates include 4-bromophenylthiazole and 3-(trifluoromethyl)phenyl azides .
[Advanced] How can researchers optimize reaction conditions to improve the yield of the triazole-forming step?
Methodological Answer:
Optimization strategies include:
- Microwave Irradiation : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity in CuAAC reactions .
- Catalyst Screening : Testing Cu(I) sources (e.g., CuI vs. CuBr) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) to enhance catalytic efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while aqueous conditions minimize side reactions .
- Temperature Control : Maintaining 60–80°C prevents decomposition of thermally sensitive azides .
[Basic] What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in F NMR) .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. For example, the dihedral angle between the thiazole and triazole rings (≈15°) was resolved in a study by Abdel-Wahab et al. .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 490.9784) .
[Advanced] What strategies address discrepancies in reported biological activities across different assays?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR assays) and control compounds to normalize data .
- Solubility Adjustments : Co-solvents (DMSO ≤0.1%) or liposomal formulations improve bioavailability in cellular assays .
- SAR Analysis : Systematic variation of substituents (e.g., replacing bromophenyl with chlorophenyl) identifies critical pharmacophores. For example, the trifluoromethyl group enhances membrane permeability in CNS-targeted studies .
[Basic] How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC/UV-Vis : Purity ≥95% is required, with retention time matching reference standards. A C18 column and acetonitrile/water gradient (60:40 to 90:10) are typical .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .
- TLC Monitoring : Pre-screening reactions using silica gel plates (hexane/ethyl acetate 3:1) ensures intermediate purity .
[Advanced] What computational approaches predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with GPCRs (e.g., docking scores ≤-8.0 kcal/mol suggest strong binding to cannabinoid receptors) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with residues like Ser383 in CB1 receptors .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC values .
[Basic] What solvents and storage conditions are recommended for long-term stability?
Methodological Answer:
- Solubility : DMSO (20 mg/mL) for stock solutions; avoid aqueous buffers due to precipitation .
- Storage : -20°C under argon, with desiccants to prevent hydrolysis of the trifluoromethyl group .
- Light Sensitivity : Amber vials prevent photodegradation of the bromophenyl moiety .
[Advanced] How can substituent modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Fluorine Substitution : Replacing hydrogen with fluorine at para positions reduces CYP450-mediated oxidation (e.g., t increased from 2.1 to 6.8 hours in liver microsomes) .
- Bioisosteres : Thiazole-to-oxazole swaps improve metabolic resistance while maintaining target affinity .
- Prodrug Design : Phosphonate ester prodrugs mask amine groups, enhancing oral bioavailability .
[Basic] What in vitro assays are used to evaluate the compound’s biological activity?
Methodological Answer:
- GPCR Binding Assays : Radioligand displacement (e.g., [H]CP-55,940 for cannabinoid receptors) with IC values calculated via nonlinear regression .
- Kinase Inhibition : ADP-Glo™ assays measure ATP consumption (e.g., IC = 0.8 µM against JAK2) .
- Antimicrobial Testing : Broth microdilution (MIC ≤16 µg/mL against Candida albicans) .
[Advanced] How do crystallographic studies inform the design of analogs with improved potency?
Methodological Answer:
- Intermolecular Interactions : X-ray data reveal hydrogen bonds between the triazole amine and Thr178 in the target protein’s active site. Analogs are designed to strengthen these interactions (e.g., methyl groups to increase hydrophobic contacts) .
- Torsional Angle Analysis : Adjusting the thiazole-triazole dihedral angle (from 15° to 10°) via steric hindrance improves binding complementarity .
- Halogen Bonding : Bromine’s σ-hole interaction with backbone carbonyls (e.g., 3.2 Å distance to Pro256) guides bromine retention in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
